17beta-Estradiol sodium sulfate

Beschreibung

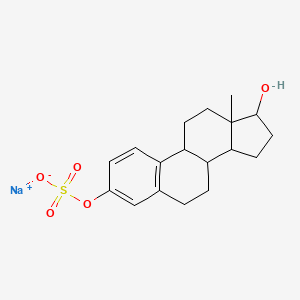

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJQCTISQYSLPF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 17beta Estradiol Sodium Sulfate

Enzymatic Sulfation Processes

Enzymatic sulfation is a key step in the metabolism of estrogens, rendering them inactive. nih.gov This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov These cytosolic enzymes facilitate the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the estrogen molecule. nih.gov This conjugation increases the water solubility of the estrogens, which prevents them from binding to the estrogen receptor (ER) and subsequently translocating to the nucleus to regulate gene expression. nih.gov

Sulfotransferase (SULT) Isoforms in 17beta-Estradiol Sulfation

Several SULT isoforms are involved in the sulfation of 17beta-estradiol, with varying substrate specificities and affinities. The most prominent among these are SULT1E1, SULT1A1, and SULT1A2. researchgate.net

Estrogen sulfotransferase (SULT1E1), also known as EST, is a Phase II metabolizing enzyme that plays a pivotal role in the inactivation of estrogens. nih.govnih.gov It exhibits a high affinity for estrogens, particularly 17beta-estradiol, catalyzing their sulfation at physiological concentrations. nih.govnih.gov This high affinity makes SULT1E1 a primary regulator of estrogen homeostasis. nih.gov The sulfation reaction mediated by SULT1E1 converts 17beta-estradiol into 17beta-estradiol-3-sulfate. sigmaaldrich.com This process is considered a critical pathway for the inactivation of E2. nih.gov

Table 1: Kinetic Parameters of Human SULT1E1

| Substrate | Apparent Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| 17beta-Estradiol | 0.3 | 37.2 |

| Estrone (B1671321) | 0.2 | 16.3 |

| Dehydroepiandrosterone (B1670201) (DHEA) | 0.2 | 5.5 |

| p-Nitrophenol | 76.6 | 135.9 |

Data sourced from GeneCards (P49888). genecards.org

Tissue-Specific Patterns of Sulfation

The expression of SULT enzymes and, consequently, the sulfation of 17beta-estradiol, varies across different tissues. SULT1E1 is expressed in numerous tissues, including the liver, breast, and endometrium. nih.govnih.govfrontiersin.org In breast cancer tissue, the expression level of SULT1E1 is inversely correlated with the malignancy of the tumor. elsevierpure.com Studies have shown that SULT1E1 mRNA is frequently expressed in various human bone tumors, suggesting that sulfonation is important for controlling E2 levels and activity in bone. nih.gov In the liver, SULT1E1, SULT1A1, and SULT2A1 are all expressed and can metabolize 17beta-estradiol. researchgate.net The liver is a primary site for the metabolism of circulating steroid hormones. nih.gov Human platelets also contain enzymes capable of sulfating 17beta-estradiol. nih.gov The tissue-specific expression of these enzymes allows for localized control of estrogen activity.

Enzymatic Desulfation Processes

The conversion of inactive estrogen sulfates back to their biologically active forms is accomplished through enzymatic desulfation. This process is critical for maintaining a local supply of active estrogens in various tissues.

Steroid Sulfatase (STS) Action on 17beta-Estradiol Sulfate (B86663)

Steroid sulfatase (STS), also known as arylsulfatase C, is the key enzyme responsible for the hydrolysis of steroid sulfates. nih.govoup.com It is located in the endoplasmic reticulum of cells in various tissues. nih.gov STS catalyzes the removal of the sulfate group from 17beta-estradiol sulfate (E2S), converting it back to the potent estrogen, 17beta-estradiol. wikipedia.org This reactivation of estrogens plays a significant role in the progression of hormone-dependent cancers. nih.gov STS can hydrolyze various steroid sulfates, including estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, active forms. oup.com The balance between the sulfating activity of SULTs and the desulfating activity of STS is crucial for regulating the levels of active estrogens in tissues. nih.gov

Unveiling the Metabolic Journey of 17beta-Estradiol Sodium Sulfate

17beta-Estradiol sodium sulfate, a sulfated and biologically inactive form of the potent estrogen 17beta-estradiol, plays a crucial, though often indirect, role in estrogenic activity within the human body. wikipedia.orgcaymanchem.com Its significance lies in its function as a reservoir that, through metabolic processes, can be converted into biologically active estrogens. wikipedia.org This article delves into the intricate biosynthesis and metabolic pathways of 17beta-estradiol sodium sulfate, with a specific focus on its hydrolysis, the subsequent intracrine regeneration of active steroids, the regulation of these processes, and its interconversion with other steroid forms.

Biosynthesis and Metabolic Pathways

The metabolic fate of 17beta-estradiol sodium sulfate is intrinsically linked to the activity of specific enzymes that govern its conversion to and from its active form, 17beta-estradiol.

Hydrolysis of Sulfate Ester Bonds

The primary step in the activation of 17beta-estradiol sodium sulfate is the hydrolysis of its sulfate ester bond. This reaction is catalyzed by the enzyme steroid sulfatase (STS), which is also known as steryl-sulfatase. wikipedia.orgnih.gov STS is a key enzyme in steroid metabolism, responsible for converting various sulfated steroid precursors, including dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their unconjugated, and often biologically active, forms. wikipedia.org The hydrolysis of 17beta-estradiol sodium sulfate by STS removes the sulfate group, thereby yielding the potent estrogen, 17beta-estradiol. wikipedia.org This enzymatic action is a critical control point in regulating the availability of active estrogens at the tissue level. nih.gov

Intracrine Regeneration of Biologically Active Steroids

The conversion of 17beta-estradiol sodium sulfate to 17beta-estradiol is a prime example of an intracrine mechanism, where a biologically inactive precursor is taken up by a cell and converted into an active hormone that then exerts its effects within the same cell. nih.gov Target cells can express transmembrane organic anion-transporting polypeptides that facilitate the uptake of sulfated steroids like 17beta-estradiol sodium sulfate from the circulation. oup.com Once inside the cell, STS, located in the endoplasmic reticulum, can hydrolyze the sulfate group, leading to the local production of 17beta-estradiol. wikipedia.orgnih.gov This locally synthesized 17beta-estradiol can then bind to estrogen receptors and modulate the expression of target genes, influencing cellular processes such as proliferation. nih.gov This intracrine pathway is particularly significant in postmenopausal women, where circulating estrogen levels are low, and local production in peripheral tissues becomes a major source of estrogenic activity. nih.govfrontiersin.org

Regulation of Steroid Sulfatase Activity

The activity of steroid sulfatase is not constant but is subject to complex regulatory mechanisms that fine-tune the local production of active estrogens.

Role of Sulfatase-Modifying Factors (SUMF1, SUMF2)

For steroid sulfatase to become catalytically active, it must undergo a unique post-translational modification. A specific cysteine residue within the active site of the enzyme is converted into Cα-formylglycine (FGly). nih.gov This conversion is essential for the enzyme's function and is carried out by the FGly-generating enzyme (FGE), which is encoded by the SUMF1 gene (sulfatase-modifying factor 1). nih.gov Mutations in the SUMF1 gene can lead to multiple sulfatase deficiency, a severe disorder characterized by the loss of activity of all sulfatases. oup.com

A paralog of SUMF1, known as SUMF2, has also been identified. nih.gov SUMF2 can form both homodimers and heterodimers with SUMF1 and can also associate with sulfatases. nih.gov Research has shown that SUMF2 can inhibit the enhancing effect of SUMF1 on sulfatase activity, suggesting that the interplay between SUMF1 and SUMF2 provides an additional layer of regulation for sulfatase function. nih.gov The balance between SUMF1 and SUMF2 may be a key mechanism for controlling the amount of active sulfatases in different cells and tissues. nih.gov

Influence of Endogenous Regulators (e.g., Estrogens via GPER)

The activity of steroid sulfatase can also be influenced by endogenous regulators, including estrogens themselves, through non-genomic signaling pathways. One such pathway involves the G protein-coupled estrogen receptor (GPER). nih.gov Studies have shown that in certain tissues, such as colorectal cancer, there is a significant increase in STS activity. nih.govresearchgate.net This elevated STS activity can lead to increased local production of estradiol (B170435), which in turn can stimulate cell proliferation through a GPER-mediated pathway. nih.govnih.gov This suggests a feed-forward mechanism where estrogens, by acting through GPER, can enhance the very enzyme responsible for their local synthesis from sulfated precursors.

Tissue-Specific Desulfation Dynamics

The expression and activity of steroid sulfatase, and consequently the desulfation of 17beta-estradiol sodium sulfate, vary significantly across different tissues. nih.gov STS is found in various parts of the body, including the placenta, breast, endometrium, skin, and brain. oup.com For instance, the enzymatic activity of STS is considerably higher in the placenta compared to adipose tissue. nih.gov In breast cancer tissues, STS expression and activity are often elevated compared to non-malignant breast tissue, highlighting the importance of the intracrine pathway in hormone-dependent cancers. oup.com Similarly, in endometriosis, the STS pathway is a significant contributor to local estrogen production. frontiersin.orgbohrium.com This tissue-specific expression and regulation of STS allow for precise control over estrogenic activity in different physiological and pathological contexts.

Interconversion with Other Steroid Forms

17beta-Estradiol sodium sulfate is part of a dynamic network of interconverting steroids. The enzyme estrogen sulfotransferase (SULT1E1) catalyzes the reverse reaction of STS, converting 17beta-estradiol back into its sulfated, inactive form. caymanchem.comnih.gov This sulfation is a key mechanism for inactivating estrogens and protecting cells from excessive estrogenic stimulation. nih.gov

Furthermore, 17beta-estradiol itself is in equilibrium with estrone, a less potent estrogen. This interconversion is catalyzed by 17beta-hydroxysteroid dehydrogenases (17β-HSDs). nih.govfrontiersin.org 17beta-estradiol sodium sulfate can also be metabolized to estrone sulfate (E1S). wikipedia.org E1S can then be desulfated by STS to form estrone, which can subsequently be converted to 17beta-estradiol by 17β-HSDs. nih.govresearchgate.net This intricate web of enzymatic reactions allows for the fine-tuned regulation of the balance between active and inactive estrogens in various tissues. wikipedia.org

Interconversion with Other Steroid Forms

Metabolic Cycling (e.g., "Futile Loop" in Hepatic Tissues)

In hepatic tissues, a phenomenon known as metabolic cycling, or a "futile loop," occurs between estrone sulfate and estrone. nih.gov This process involves the continuous interconversion of these two compounds. Estrone sulfate is desulfated to estrone, which can then be re-sulfated back to estrone sulfate. nih.gov This cycling has been studied in recirculating, perfused rat liver preparations. nih.gov

Although the direct "futile loop" involving 17beta-estradiol and its sulfate is less characterized, a similar equilibrium exists. Estrogen sulfotransferases convert 17beta-estradiol to 17beta-estradiol sulfate, while steroid sulfatases can hydrolyze the sulfate conjugate back to the active hormone. wikipedia.org This dynamic interplay allows tissues to maintain a reservoir of inactive sulfated estradiol that can be rapidly converted to the biologically active form when needed. wikipedia.org The liver is a primary site for this metabolic activity, where estradiol undergoes conjugation with sulfate and glucuronide before excretion. news-medical.net

Cellular and Trans-Membrane Transport Mechanisms

The transport of the charged molecule 17beta-estradiol sodium sulfate across cellular membranes is a facilitated process mediated by specific transporter proteins. These transporters are crucial for the uptake of sulfated steroids from the circulation into target cells, where they can be converted to active hormones.

Organic Anion-Transporting Polypeptides (OATPs)

Organic anion-transporting polypeptides (OATPs) are a superfamily of transporters that mediate the uptake of a wide range of endogenous and exogenous compounds, including steroid hormones and their conjugates. nih.gov Several OATP members, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, are known to transport steroid conjugates like estrone-3-sulfate and dehydroepiandrosterone sulfate (DHEAS). nih.govresearchgate.net

While direct transport data for 17beta-estradiol sodium sulfate by all OATPs is not extensively detailed in the provided results, the general substrate preference of OATPs for anionic steroid conjugates suggests their involvement. nih.gov For instance, studies have shown that steroid conjugates with a strong anionic group, such as sulfate, are potent inhibitors of OATP-mediated transport, implying they are likely substrates. nih.gov The expression of OATPs in various tissues, including the liver and cancer cells, highlights their importance in the disposition and action of steroid hormones. nih.govresearchgate.net

Sodium-Dependent Organic Anion Transporters (e.g., SOAT/SLC10A6)

The sodium-dependent organic anion transporter (SOAT), encoded by the SLC10A6 gene, is a specific carrier for 3'- and 17'-monosulfated steroid hormones. nih.govencyclopedia.pubnih.gov This transporter facilitates the sodium-dependent uptake of these biologically inactive steroid conjugates from the bloodstream into target cells. uniprot.orggenecards.org

Research has demonstrated that SOAT mediates the transport of 17beta-estradiol-17-sulfate. nih.gov The substrates for SOAT are characterized by a planar, lipophilic steroid backbone and a single negatively charged sulfate group at either the 3' or 17' position. nih.gov Interestingly, 17beta-estradiol-3,17-disulfate is not transported by SOAT, indicating a high degree of specificity. nih.gov The expression of SOAT in various hormone-responsive tissues suggests its critical role in the "sulfatase pathway," where imported sulfated steroids are converted to their active forms by intracellular steroid sulfatases. encyclopedia.pubnih.gov

Environmental Biotransformation and Fate

The presence of estrogens and their metabolites in the environment is a growing concern due to their potential to disrupt the endocrine systems of wildlife and humans. researchgate.net 17beta-estradiol and its conjugates enter the environment primarily through the excretion of treated wastewater. mdpi.com

Once in the environment, conjugated estrogens like 17beta-estradiol-3-sulfate, which are generally less toxic, can be deconjugated by bacteria found in river sediments and soil, converting them back into their biologically active forms. mdpi.com The persistence and mobility of 17beta-estradiol in the environment are influenced by factors such as its association with colloidal and dissolved organic carbon. usda.gov The half-life of estrogens in the environment can vary significantly depending on conditions like UV light exposure, microbial activity, and oxygen levels. mdpi.com For example, the half-lives of E1, E2, and E3 in aerated soil are relatively short, ranging from 0.7 to 4.9 days. mdpi.com However, the synthetic estrogen, ethinyl estradiol, is more persistent. researchgate.net

Interactive Data Tables

Table 1: Key Enzymes in 17beta-Estradiol Sodium Sulfate Metabolism

| Enzyme | Gene | Function | Primary Location |

| 17beta-Hydroxysteroid Dehydrogenase Type 1 | HSD17B1 | Converts estrone to 17beta-estradiol. nih.govoncotarget.com | Gonads, Placenta, Breast tissue wikipedia.orgnih.gov |

| 17beta-Hydroxysteroid Dehydrogenase Type 2 | HSD17B2 | Converts 17beta-estradiol to estrone. nih.govwikipedia.org | Liver, Intestines, Endometrium wikipedia.org |

| Estrogen Sulfotransferase | SULT1E1 | Catalyzes the sulfation of estradiol. wikipedia.orgbio-rad.com | Liver, Endometrium, Breast cancer cells tandfonline.com |

| Steroid Sulfatase | STS | Hydrolyzes estradiol sulfate to estradiol. wikipedia.org | Various tissues, including breast and endometrium wikipedia.org |

Table 2: Transporters of 17beta-Estradiol Sodium Sulfate and Related Compounds

| Transporter | Gene Family | Substrates Include | Transport Mechanism |

| OATP1B1 | SLCO | Estrone-3-sulfate, Estradiol-17β-glucuronide nih.govnih.gov | Organic anion transport |

| OATP1B3 | SLCO | Estrone-3-sulfate, DHEAS nih.gov | Organic anion transport |

| SOAT | SLC10A6 | 17beta-estradiol-17-sulfate, Estrone-3-sulfate, DHEAS nih.govnih.gov | Sodium-dependent organic anion transport |

Uptake and Accumulation Mechanisms in Soil-Plant Systems

The presence of 17beta-estradiol sodium sulfate and other conjugated estrogens in the environment, often due to the application of animal manure or sewage sludge to agricultural lands, has led to research into their uptake by plants. nih.gov Studies have demonstrated that plants are capable of absorbing these compounds from the soil and water.

A hydroponic study using wheat (Triticum acstivnm L.) explored the assimilation of 17beta-estradiol-3-O-sulfate sodium (E2-3S). The results indicated that wheat can indeed absorb E2-3S, with a notable difference in accumulation between the plant's roots and shoots. The assimilation in the roots was found to be significantly higher than in the shoots, suggesting a primary accumulation site in the root system. nih.gov Research on the parent compound, 17β-estradiol, suggests that uptake into wheat roots involves both passive adsorption and active transport mechanisms, implicating aquaporins and anion channels in the process. nih.gov While this was observed for the free estrogen, it provides insight into potential pathways for related compounds.

The co-presence of other estrogens can influence uptake. For instance, the presence of 17β-estradiol (E2) was found to promote the assimilation of E2-3S in wheat. nih.gov Conversely, competitive inhibition has been observed between 17β-estradiol and the synthetic estrogen 17α-ethynylestradiol (EE2). nih.gov

| Plant Part | Assimilation Amount of E2-3S (ng/g dry weight) | Source |

| Wheat Roots | 10,000 - 100,000 | nih.gov |

| Wheat Shoots | 1,000 - 10,000 | nih.gov |

Translocation within Plant Tissues

Once absorbed by the roots, the movement of 17beta-estradiol sodium sulfate within the plant appears to be limited. The same study on wheat that demonstrated high accumulation in the roots also found that root-to-shoot transfer was impeded. nih.gov This suggests that while the compound can enter the plant, its long-distance transport to aerial parts like leaves and stems is not efficient. The researchers attributed this to less potent metabolic activity within the shoot system compared to the roots. nih.gov

Within the root's oxidative environment, E2-3S can be converted to its related conjugate, estrone sulfate (E1-3S). nih.gov However, this transformation does not appear to facilitate greater translocation to the shoots. While studies on the parent compound 17β-estradiol have shown it can migrate within the plant via long-distance transport and even be discharged, the sulfated form appears to be less mobile. nih.gov

Dissipation Processes in Rhizosphere Environments

The rhizosphere, the soil region directly influenced by root secretions and associated soil microorganisms, is a critical zone for the transformation of compounds like 17beta-estradiol sulfate. Its dissipation in soil-water systems is governed by both abiotic and biotic processes, including sorption and degradation.

Sorption to soil particles is a key process affecting the compound's availability. The extent of sorption is influenced by soil properties, particularly the organic carbon (OC) content. nih.govnih.gov However, studies have shown that 17beta-estradiol-17-sulfate (E2-17S) is relatively persistent in the aqueous phase, especially in subsoils with low organic carbon. nih.gov

Microbial activity is a major driver of degradation. The primary transformation pathway for E2-17S in soil is hydroxylation, which yields mono- and di-hydroxy metabolites. nih.gov Crucially, deconjugation back to the free estrogens, 17β-estradiol (E2) and estrone (E1), also occurs, although it may not be the dominant pathway. nih.gov This deconjugation is significant because it releases the more potent endocrine-disrupting forms into the environment. nih.gov The enzymatic activity of arylsulfatase, which originates from the soil microbial biomass, has been identified as the main driver for the degradation of 17beta-estradiol-3-sulphate in pasture soils. nih.gov A broad diversity of bacteria capable of degrading the compound have been isolated from environmental samples. researchgate.net

| Soil Type (Organic Carbon %) | Initial Concentration | Aqueous Dissipation Half-Life (DT50) | Source |

| Topsoil (1.29% OC) | Not specified | 4.9 - 26 hours | nih.gov |

| Subsoil (0.26% OC) | Not specified | 64 - 173 hours | nih.gov |

| Sterilized Topsoil (1.29% OC) | Not specified | 2.5 - 9.3 hours | nih.gov |

Molecular Mechanisms of 17beta Estradiol Sodium Sulfate Action Indirect Through Conversion

Estrogen Receptor-Mediated Signaling Pathways

The biological effects of 17beta-estradiol are mediated through its interaction with specific estrogen receptors (ERs). cusabio.com There are two primary types of these receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the nuclear receptor superfamily. researchgate.netnih.govwikipedia.org These receptors are located in various cellular compartments, including the nucleus, mitochondria, and at the cell membrane. nih.gov Upon binding to 17beta-estradiol, these receptors initiate cellular responses through two main pathways: nuclear-initiated genomic signaling and membrane-initiated non-genomic signaling. cusabio.comnih.gov

Genomic Signaling Initiated by Nuclear Estrogen Receptors (ERα, ERβ)

The classical, or genomic, mechanism of estrogen action involves the regulation of gene transcription by nuclear estrogen receptors. cusabio.comnih.gov This pathway leads to changes in protein synthesis and subsequent alterations in cell function.

In its unliganded state, the estrogen receptor is located primarily in the nucleus, where it exists in a complex with heat shock proteins (HSPs) and other chaperone proteins. The steroid hormone 17beta-estradiol, being lipophilic, diffuses across the cell membrane and into the nucleus. researchgate.net There, it binds to the ligand-binding domain (LBD) of either ERα or ERβ. mdpi.com This binding event induces a critical conformational change in the receptor protein. researchgate.netoup.com This change in shape causes the dissociation of the heat shock proteins, exposing the receptor's DNA-binding domain (DBD) and dimerization surface. The now-activated receptor then forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ). mdpi.com

| Receptor Subtype | Binding Affinity (Ki) for 17β-Estradiol | Key Characteristics |

| ERα | 0.13 nM abcam.com | Plays a significant role in the proliferation of breast cancer cells. researchgate.netnih.gov Its activation can up-regulate the PI3K/Akt signaling pathway. nih.gov |

| ERβ | 0.12 nM abcam.com | Exhibits different tissue distribution and functional roles compared to ERα. abcam.com |

The ligand-activated receptor dimers translocate to the nucleus, where their DNA-binding domains recognize and bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. cusabio.commdpi.comoup.comportlandpress.com The classical ERE is a palindromic consensus sequence. Once bound to the ERE, the receptor complex acts as a transcription factor. oup.com In addition to direct binding to EREs, ERs can also modulate gene expression without direct DNA binding by interacting with other transcription factors, such as AP-1 and Sp-1, that are already bound to their respective DNA response elements. wikipedia.orgnih.govnih.gov

Upon binding to an ERE, the ER dimer recruits a host of other proteins, including co-activators or co-repressors, to the promoter region of the target gene. researchgate.net This assembly of proteins, known as the transcription initiation complex, modulates the rate of transcription by RNA polymerase II. The recruitment of co-activators typically leads to histone acetylation and chromatin remodeling, making the DNA more accessible for transcription and thus up-regulating gene expression. Conversely, the recruitment of co-repressors can lead to gene silencing. This genomic signaling pathway regulates a wide array of genes, including those involved in cell cycle progression, proliferation, and differentiation. oup.comdovepress.com For instance, E2 has been shown to regulate genes involved in the DNA replication fork and key cell cycle genes like c-myc and c-fos. oup.com

Membrane-Initiated (Nongenomic) Signaling

Beyond the classical nuclear pathway, 17beta-estradiol can also elicit rapid biological responses that are too fast to be explained by gene transcription and protein synthesis. nih.gov These actions are termed non-genomic and are initiated by a subpopulation of estrogen receptors located at the cell membrane (mERs) or by novel G protein-coupled receptors like GPER (GPR30). cusabio.comnih.govoup.com This signaling can occur independently of the nuclear receptors or can potentiate their actions. oup.com

Binding of 17beta-estradiol to membrane-associated receptors triggers the rapid activation of various intracellular signaling pathways and protein kinase cascades. cusabio.comnih.gov These cascades can, in turn, phosphorylate a variety of target proteins, leading to rapid changes in cellular function and, ultimately, can also influence gene expression through the phosphorylation of transcription factors. frontiersin.org

Extracellular signal-regulated kinase (ERK/MAPK): 17beta-estradiol can rapidly activate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway in numerous cell types. oup.comnih.govnih.gov This activation can be mediated through both ER-dependent and ER-independent mechanisms, sometimes involving the G protein-coupled receptor GPR30 and the transactivation of the epidermal growth factor receptor (EGFR). oup.comnih.govjneurosci.org

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is another key target of rapid estrogen signaling. nih.gov 17beta-estradiol has been shown to stimulate this pathway, often in an ERα-dependent manner, by causing ERα to bind directly to the p85 regulatory subunit of PI3K. researchgate.netnih.govoup.com

Protein Kinase A (PKA): Evidence suggests that 17beta-estradiol can induce the activation of the adenylyl cyclase-cAMP-PKA system via membrane-associated receptors. nih.govnih.govnih.gov This pathway can have complex interactions with other signaling cascades. nih.govresearchgate.net

Protein Kinase C (PKC): Rapid increases in PKC activity have been observed following 17beta-estradiol treatment in various cell types, including neurons and chondrocytes. nih.govnih.gov This activation is a crucial step in some of the physiological effects of estrogen, such as neuroprotection. nih.gov

| Kinase Cascade | Activating Receptor(s) | Key Research Findings | Cell Types Studied |

| ERK / MAPK | mERs, GPR30, EGFR | E2 induces rapid and persistent ERK activation, crucial for cell proliferation and migration. nih.gov Can be independent of nuclear ERs. oup.comnih.gov | Breast cancer cells nih.govoup.com, Cortical neurons jneurosci.org |

| PI3K / Akt | mERα | E2 activates PI3K/Akt in an ERα-dependent manner, promoting cell growth. researchgate.netnih.gov ERα can directly bind the p85 subunit of PI3K. oup.com | Endothelial cells oup.com, Breast cancer cells nih.gov, Endometrial cancer cells nih.gov |

| PKA | mERs, Gq-mER | E2 induces membrane-mediated PKA activation with a short latency. nih.gov Can be activated via a Gq-coupled membrane ER. nih.gov | Hippocampal neurons nih.gov, Hypothalamic neurons nih.gov |

| PKC | mERs | E2 rapidly increases PKC activity, which is an important step in estrogen-mediated neuroprotection. nih.gov | Cerebrocortical neurons nih.gov, Chondrocytes nih.gov |

Modulation of Calcium Flux

Following its conversion from its sulfate (B86663) conjugate, 17beta-estradiol has been shown to modulate intracellular calcium ([Ca2+]i) levels, a critical second messenger involved in numerous cellular processes. Chronic treatment with 17beta-estradiol enhances the endoplasmic reticulum Ca2+ content in human endothelial cells. nih.gov This leads to a greater increase in intracellular calcium concentration upon stimulation. nih.gov Furthermore, 17beta-estradiol promotes an enhanced calcium influx pathway. nih.gov This regulation of calcium homeostasis is mediated through an estrogen receptor alpha (ERα)-dependent pathway. nih.gov Studies in various cell types, including rat endometrial carcinoma cells, have demonstrated that 17beta-estradiol can induce a significant and dose-dependent increase in intracellular calcium levels, a response that can be blocked by anti-estrogens. nih.gov

Cross-Talk with Growth Factor Receptor Signaling

The signaling pathways of 17beta-estradiol, following its desulfation, are intricately linked with those of growth factor receptors, creating a complex signaling network. This cross-talk is a fundamental aspect of its action and can have significant implications in both normal physiology and disease. Breast cancer growth, for instance, is regulated by the coordinated actions of the estrogen receptor (ER) and various growth factor receptor signaling pathways. nih.govoup.com

17beta-estradiol can induce the activation of growth factor receptor pathways. For example, membrane-associated ERα can directly associate with and activate the insulin-like growth factor receptor, leading to the activation of downstream signaling cascades like the ERK/MAPK pathway. aacrjournals.org This interaction can be blocked by potent anti-estrogens. aacrjournals.org Conversely, hyperactive growth factor signaling, such as in the case of HER2 overexpression, can potentiate the ER pathway, creating a stimulatory loop that intensifies activity in both pathways. aacrjournals.org This bidirectional communication can lead to endocrine therapy resistance in breast cancer, where tumors may become hypersensitive to low levels of estrogen or even lose their dependence on estrogen for growth. nih.govscispace.com

Estrogen Receptor Expression Patterns and Functional Divergence (ERα vs. ERβ)

The physiological effects of 17beta-estradiol are mediated by two main estrogen receptors, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue expression patterns and functional roles. youtube.comyoutube.com While both receptors bind 17beta-estradiol, their structural differences, particularly in the ligand-binding domain, lead to variations in binding affinity and subsequent conformational changes, allowing them to interact with different estrogen response elements on DNA and recruit different co-regulator proteins. nih.gov

ERα and ERβ often have opposing or complementary actions. mdpi.com ERα is generally associated with anabolic and proliferative effects, while ERβ often acts as a negative modulator, exerting anti-proliferative effects and functioning as a physiological brake on ERα activity. mdpi.com The relative expression of ERα and ERβ in a particular tissue is a critical determinant of the cellular response to 17beta-estradiol. nih.gov For example, in the prostate gland, the epithelium primarily expresses ERβ, while the stroma expresses ERα. youtube.com Similarly, breast tissue, the uterus, and the liver mainly express ERα, whereas the lung, colon, and immune system predominantly express ERβ. youtube.com This differential expression contributes to the diverse and sometimes opposing effects of 17beta-estradiol in different parts of the body.

| Receptor | Primary Function | Predominant Tissue Expression |

| ERα | Anabolic, Proliferative | Breast, Uterus, Liver, Prostate (stroma) youtube.commdpi.com |

| ERβ | Anti-proliferative, Modulatory | Lung, Colon, Immune System, Prostate (epithelium) youtube.commdpi.com |

Enzyme Regulation and Indirect Signaling

Beyond direct receptor-mediated actions, 17beta-estradiol, after its conversion from 17beta-estradiol sodium sulfate, can indirectly influence cellular signaling by modulating the activity of various enzymes and transcription factors.

Modulation of Steroidogenic Enzyme Activities (e.g., Aromatase)

17beta-estradiol can regulate its own synthesis through a feedback mechanism involving the enzyme aromatase (cytochrome P450arom), which is responsible for converting androgens to estrogens. nih.govconsensus.appnih.gov In certain contexts, such as in adult radial glial cells, low concentrations of 17beta-estradiol can enhance the expression of the aromatase B gene. nih.govnih.gov This upregulation is thought to be mediated through an increase in the expression of the dopamine (B1211576) D1 receptor and the phosphorylation of the cyclic AMP response element-binding protein (CREB). nih.govnih.gov However, high concentrations of 17beta-estradiol can have the opposite effect, failing to up-regulate aromatase B. nih.govnih.gov This suggests a tightly controlled regulatory loop where 17beta-estradiol can fine-tune its own local production.

Inhibition of Glutathione (B108866) S-Transferase

Metabolites of 17beta-estradiol have been shown to inhibit the activity of human glutathione S-transferases (hGSTs), enzymes involved in the detoxification of a wide range of compounds. nih.gov Specifically, the quinone metabolite of 2-hydroxy-17-beta-estradiol can inhibit certain isoforms of hGSTs in a concentration-dependent manner. nih.gov The hGSTM1-1 and hGSTA1-1 isoforms are particularly sensitive to this inhibition, while other isoforms like hGSTM2-2, hGSTP1-1, and hGSTT1-1 are less affected. nih.gov This inhibition is not due to covalent adduction but rather a direct interaction with the enzyme. nih.gov By inhibiting GSTs, these metabolites can indirectly enhance the signaling of 17beta-estradiol by preventing its inactivation through glutathione conjugation. wikipedia.org

| hGST Isoform | Sensitivity to Inhibition by 2-OH-E2 Quinone |

| hGSTM1-1 | High (IC50 ~250 nM) nih.gov |

| hGSTA1-1 | High (IC50 ~350 nM) nih.gov |

| hGSTM2-2 | Low nih.gov |

| hGSTP1-1 | Low nih.gov |

| hGSTT1-1 | Low nih.gov |

Impact on Key Transcription Factors (e.g., NF-κB, Nrf2)

17beta-estradiol exerts significant influence on key transcription factors that regulate cellular responses to stress, inflammation, and oxidative damage.

NF-κB (Nuclear Factor kappa B): 17beta-estradiol can rapidly activate NF-κB, a crucial step in mediating cellular protection against injury. nih.gov This activation in human coronary artery endothelial cells involves the stimulation of the PI3K/Akt, p38, and JNK pathways, which subsequently activate ERK1/2 and then NF-κB. nih.gov In macrophages, 17beta-estradiol has been shown to inhibit the inflammatory response by preventing the nuclear translocation of NF-κB induced by inflammatory agents. nih.gov This effect is mediated by ERα through a non-genomic signaling pathway involving the activation of PI3K. nih.gov In some contexts, 17beta-estradiol treatment can ameliorate inflammation by reducing the nuclear translocation of NF-κB. plos.org

Nrf2 (Nuclear factor erythroid 2-related factor 2): 17beta-estradiol can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. mdpi.comnih.govresearchgate.net This activation can occur rapidly via membrane-associated estrogen receptors and involves the generation of superoxide (B77818) by NADPH oxidase 1, leading to the production of ceramide, which in turn activates downstream kinases that promote Nrf2 activation. mdpi.com 17beta-estradiol can upregulate Nrf2 expression and facilitate its translocation to the nucleus, triggering the expression of phase-2 antioxidant enzymes. nih.gov In some cell types, the anti-inflammatory effects of 17beta-estradiol are dependent on Nrf2, which can directly regulate the expression of ERβ. plos.orgnih.gov This creates a feedback loop where Nrf2 plays a pivotal role in the protective effects of estrogen.

| Transcription Factor | Effect of 17beta-Estradiol | Mediating Pathways/Receptors |

| NF-κB | Activation (protective) or Inhibition (anti-inflammatory) nih.govnih.gov | PI3K/Akt, p38, JNK, ERK1/2, ERα nih.govnih.gov |

| Nrf2 | Activation (antioxidant response) mdpi.comnih.gov | Membrane ERs, NADPH oxidase 1, Ceramide, PI3K/Akt, ERβ mdpi.comnih.govnih.gov |

Cellular Uptake and Intracellular Localization Dynamics of 17beta-Estradiol Sodium Sulfate

The biological activity of 17beta-estradiol sodium sulfate is intrinsically linked to its transport across the cell membrane and its subsequent localization within the cell, where it can be converted to the biologically active 17beta-estradiol. The cellular uptake and intracellular distribution of this sulfated steroid are complex processes mediated by specific transport proteins and are crucial determinants of its ultimate physiological effects.

Cellular Uptake and Intracellular Localization Dynamics

The cellular entry of 17beta-estradiol sodium sulfate, a hydrophilic molecule, is not primarily mediated by passive diffusion but rather by carrier-mediated transport systems. Key to this process are members of the Solute Carrier (SLC) superfamily, particularly the Organic Anion Transporting Polypeptides (OATPs). oup.comresearchgate.netnih.gov These transporters facilitate the uptake of a wide array of amphipathic organic anions, including steroid conjugates. nih.govnih.gov

Once inside the cell, 17beta-estradiol sodium sulfate is a substrate for intracellular enzymes. The key enzymatic reaction is its conversion to the potent estrogen, 17beta-estradiol, a reaction catalyzed by steroid sulfatase (STS). wikipedia.org This desulfation reaction is critical, as 17beta-estradiol sodium sulfate itself has a very low affinity for estrogen receptors (ERs). wikipedia.org Conversely, the intracellular concentration of 17beta-estradiol can be attenuated by the action of estrogen sulfotransferase (SULT), which re-sulfates it to 17beta-estradiol sodium sulfate. researchgate.net

The subcellular localization of these enzymes dictates the sites of active 17beta-estradiol generation. While direct visualization of the intracellular trafficking of 17beta-estradiol sodium sulfate is not extensively detailed in the literature, the localization of its converting enzymes provides strong indirect evidence of its distribution. For instance, the unconjugated form, 17beta-estradiol, has been shown to localize to mitochondria. nih.gov Furthermore, studies have demonstrated that 17beta-estradiol can influence the intracellular localization of transcription factors such as NF-κB by preventing their translocation to the nucleus. nih.gov

Research Findings on OATP-Mediated Transport

Several studies have elucidated the role of specific OATP isoforms in the transport of sulfated estrogens, including compounds structurally related to 17beta-estradiol sodium sulfate. These findings provide insight into the mechanisms governing its cellular uptake.

| OATP Isoform | Substrate/Inhibitor | Finding | Cell Line | Source |

|---|---|---|---|---|

| OATP1B1 | Estradiol-17β-glucuronide (E₂G), Estrone-3-sulfate (E₁S) | E₂G and E₁S competitively inhibit each other's uptake, suggesting they share a binding site. | OATP1B1-transfected cells | nih.gov |

| OATP1B3 | Telmisartan (B1682998), Estrone-3-sulfate | Estrone-3-sulfate did not significantly inhibit telmisartan uptake, suggesting distinct binding or transport mechanisms for some substrates. | Human hepatocytes, OATP1B3-expressing cells | nih.gov |

| OATP2B1 | Estrone-3-sulfate | Functional transport of estrone-3-sulfate observed in hormone-dependent breast cancer cell lines. | MCF-7, ZR-75-1 | oup.com |

| oatp | Estradiol-17β-D-glucuronide (E2-17G) | Demonstrated high-affinity transport of E2-17G. Unconjugated estradiol (B170435) was not significantly transported. | HeLa cells transfected with oatp cDNA | nih.gov |

Inhibition of Estrogen Sulfate Transport

The transport of sulfated estrogens by OATPs can be inhibited by various compounds, highlighting the potential for interactions and providing a method to probe the transporter's function.

| Transporter | Inhibitor | Substrate | Effect | Source |

|---|---|---|---|---|

| oatp | Steroid sulfates | Estradiol-17β-D-glucuronide | Conjugation with a sulfate group at the 17 or 3 position resulted in greater inhibition of transport compared to uncharged groups. | nih.gov |

| OATP1B1 | Ritonavir, Gemfibrozil, Erythromycin | Estradiol-17β-glucuronide (E₂G), Estrone-3-sulfate (E₁S) | Showed substrate-dependent inhibition with significant differences in IC₅₀ values. | nih.gov |

Physiological Roles and Biological Impact Investigated in Pre Clinical Models

Neurobiological Modulation

17beta-estradiol (E2) demonstrates a profound influence on the brain, offering protective benefits and regulating fundamental neuronal processes. dovepress.com Studies using animal models of central nervous system (CNS) injuries, such as traumatic brain injury (TBI), spinal cord injury (SCI), and ischemic brain injury (IBI), have consistently highlighted its neuroprotective capabilities. dovepress.com

In various models of acute brain injury, 17beta-estradiol has been shown to confer significant protection. In a rat model of TBI, intravenous administration of E2 one hour post-injury was found to significantly increase neuronal survival and decrease neuronal degeneration in the hippocampus and cortex. nih.gov This protective effect was also observed to be dose-dependent. nih.gov Further studies on cortical stab wound injuries revealed that E2 administration alleviates neuronal loss by mitigating energy dyshomeostasis, oxidative stress, and neuroinflammation. mdpi.com

The mechanisms underlying this neuroprotection are multifaceted. In a glutamate (B1630785) excitotoxicity model, E2 pre-treatment significantly reduced the size of the resulting cortical lesion in rats. nih.gov This effect was linked to an enhanced production of extracellular lactate (B86563), suggesting a novel neuroprotective pathway dependent on the estrogen receptor. nih.gov In models of ischemic stroke, E2 has been shown to reduce lesion volume and improve functional recovery. strath.ac.ukstrath.ac.uk The neuroprotective effects of E2 are often linked to the activation of estrogen receptors, with ERα in particular being identified as a critical mediator in protecting against brain injury. dovepress.com Additionally, E2 can confer protection by reducing blood-brain-barrier disruption and mitigating neuronal injury following events like cardiac arrest. kb.se

Table 1: Summary of Neuroprotective Effects of 17beta-Estradiol in Pre-clinical Brain Injury Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Lateral Fluid Percussion (TBI) in Rats | Increased neuronal survival in the hippocampus; decreased neuronal degeneration and apoptosis in the cortex and hippocampus. | nih.gov |

| Cortical Stab Wound Injury in Mice | Alleviated neuronal loss; abrogated oxidative stress and neuroinflammation; improved neuronal survival. | mdpi.com |

| Glutamate Excitotoxicity in Rats | Reduced cortical lesion size by enhancing extracellular lactate production. | nih.gov |

| Middle Cerebral Artery Occlusion (Stroke) in Mice | Reduced lesion volume and enhanced functional recovery. | strath.ac.ukstrath.ac.uk |

| Hypovolemic Cardiac Arrest in Piglets | Attenuated cerebral damage and blood-brain-barrier disruption by down-regulating iNOS and nNOS expression. | kb.se |

17beta-estradiol has demonstrated a capacity to lessen damage to the process of neurogenesis. In neonatal rats exposed to ketamine, a substance known to be neurotoxic to the developing brain, treatment with E2 was found to reduce the associated damage to neurogenesis. nih.gov Research has also shown that E2 can enhance neurogenesis in adult rats following a stroke, contributing to recovery. nih.gov

The influence of 17beta-estradiol extends to the fundamental processes of neuronal proliferation and differentiation. It has been shown to promote the proliferation and neuronal differentiation of embryonic neural stem/progenitor cells (NSPCs). nih.gov In vitro studies have similarly reported that E2 increases cell differentiation and survival in various types of cultured neurons. oup.com This regulatory role is mediated, at least in part, through estrogen receptors. Stimulating estrogen receptor β (ERβ) has been linked to increased NSPC proliferation and the promotion of neuronal differentiation. nih.gov In a study investigating ketamine-induced damage, an ERβ agonist was able to attenuate the inhibitory effect of ketamine on NSPC proliferation. nih.gov Furthermore, transplanting neural stem cells engineered to produce higher levels of E2 into a stroke model resulted in increased neuronal differentiation and improved functional recovery. strath.ac.ukstrath.ac.uk

Pre-clinical research has identified a role for 17beta-estradiol in guiding the movement of newly formed neurons. Specifically, it has been found to regulate the migration of embryonic neuroblasts, a critical step in the formation of the nervous system. nih.gov This modulatory effect on neuroblast migration is mediated through the estrogen receptor β (ERβ). nih.gov

Gastrointestinal Tract Homeostasis and Inflammation

Beyond the central nervous system, 17beta-estradiol exerts significant influence on the gastrointestinal (GI) tract, playing a role in maintaining homeostasis and modulating inflammatory responses. mdpi.com

A critical function of the GI tract is to maintain a selective barrier, and dysfunction of this barrier is a key feature of inflammatory bowel diseases (IBD). gutnliver.orgnih.govnih.gov Studies using a mouse model of colitis induced by azoxymethane (B1215336)/dextran (B179266) sulfate (B86663) sodium (AOM/DSS) have shown that E2 treatment can protect and restore intestinal barrier function. gutnliver.orgnih.gov This protection is achieved through several mechanisms. E2 administration was found to reduce colitis-mediated damage and decrease intestinal inflammation. nih.govnih.gov

Crucially, E2 supplementation rescued the expression of key intestinal barrier-related molecules that were suppressed by the AOM/DSS treatment. nih.govelsevierpure.com This includes tight junction proteins, which are essential for sealing the space between epithelial cells. The expression of Zonula occludens-1 (ZO-1), Occludin (OCLN), and Claudin-4 (CLDN4) was restored in male mice treated with E2. nih.govnih.gov Furthermore, E2 enhanced the expression of Mucin 2 (MUC2), the major component of the protective colonic mucus layer. gutnliver.orgnih.gov These effects are believed to be mediated through the estrogen receptor β signaling pathway, which leads to the inhibition of pro-inflammatory cytokines. gutnliver.orgnih.gov

Table 2: Effect of 17beta-Estradiol on Intestinal Barrier Molecules in a Mouse Colitis Model

| Molecule | Function | Effect of E2 Supplementation | Reference |

|---|---|---|---|

| Zonula occludens-1 (ZO-1) | Tight Junction Protein | Recovered suppressed mRNA expression | nih.govnih.gov |

| Occludin (OCLN) | Tight Junction Protein | Recovered suppressed mRNA expression | nih.govnih.gov |

| Claudin-4 (CLDN4) | Tight Junction Protein | Recovered suppressed mRNA expression | nih.govnih.gov |

| Mucin 2 (MUC2) | Mucus Layer Component | Enhanced reduced mRNA expression | gutnliver.orgnih.govnih.gov |

Immunomodulatory Effects on Intestinal Inflammation

The immunomodulatory properties of 17beta-estradiol in the context of intestinal inflammation are multifaceted, with evidence suggesting both anti-inflammatory and pro-inflammatory potential depending on the specific inflammatory trigger and experimental model.

In certain models of intestinal inflammation, 17beta-estradiol has been observed to reduce the infiltration of inflammatory cells. For instance, in a mouse model of colitis induced by AOM/DSS, treatment with 17β-estradiol resulted in an inhibition of inflammatory cell infiltration into the colonic mucosa. nih.gov This reduction in cellular influx is a key indicator of an attenuated inflammatory response.

17beta-estradiol can exert its immunomodulatory effects by regulating the expression of various pro-inflammatory mediators. In a dinitrobenzene sulfonic acid (DNB)-induced colitis model in mice, 17β-estradiol treatment decreased the mRNA levels of interferon-gamma (IFN-γ) and interleukin-13 (IL-13). nih.gov Furthermore, in an AOM/DSS-induced colitis model, 17β-estradiol ameliorated the increased mRNA and protein expression of inflammation-related genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govelsevierpure.com This down-regulation of pro-inflammatory enzymes is often linked to the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov Indeed, studies have shown that 17β-estradiol can reduce NF-κB activation. nih.govnih.gov

Table 2: Regulation of Pro-inflammatory Mediators by 17beta-Estradiol in Intestinal Inflammation Models

| Mediator | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Interferon-gamma (IFN-γ) | Dinitrobenzene sulfonic acid (DNB)-induced colitis in mice | Decreased mRNA expression | nih.gov |

| Interleukin-13 (IL-13) | Dinitrobenzene sulfonic acid (DNB)-induced colitis in mice | Decreased mRNA expression | nih.gov |

| Inducible nitric oxide synthase (iNOS) | Azoxymethane/Dextran sodium sulfate (AOM/DSS)-induced colitis in mice | Ameliorated increased mRNA and protein expression | nih.govelsevierpure.com |

| Cyclooxygenase-2 (COX-2) | Azoxymethane/Dextran sodium sulfate (AOM/DSS)-induced colitis in mice | Ameliorated increased mRNA and protein expression | nih.govelsevierpure.com |

A critical aspect of the immunomodulatory role of 17beta-estradiol is its differential effect in various preclinical models of colitis. In a study comparing two different models, 17β-estradiol demonstrated anti-inflammatory effects in DNB-induced colitis, as evidenced by reduced macroscopic and histological scores, myeloperoxidase (MPO) activity, and malondialdehyde levels. nih.gov In stark contrast, the same study found that 17β-estradiol exacerbated inflammation in DSS-induced colitis, leading to increased macroscopic and histological scores compared to placebo. nih.gov These opposing outcomes underscore the complexity of estrogen's role in intestinal inflammation and suggest that its net effect is likely dependent on the specific inflammatory pathways activated by different insults. nih.gov

Metabolic Regulation and Energy Homeostasis

Beyond its roles in inflammation and barrier function, estrogen, in the form of 17beta-estradiol, is a key regulator of energy homeostasis and metabolic health. nih.gov Estrogen deficiency is linked to metabolic disorders, which can often be mitigated by estrogen therapy. nih.gov 17β-estradiol primarily exerts its effects on energy balance through estrogen receptor alpha (ERα). nih.gov

At a central level, 17β-estradiol influences hypothalamic neurons to control energy expenditure, including thermogenesis in brown adipose tissue. nih.gov Peripherally, it has significant effects on metabolic organs such as the liver, adipose tissues, and pancreatic β-cells. nih.gov Estrogen is also recognized for its role in maintaining mitochondrial function, which is central to cellular metabolism. nih.gov For instance, females tend to have higher antioxidant gene expression and lower oxidative damage in mitochondria compared to males, a difference attributed to estrogen. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 17beta-Estradiol sodium sulfate |

| Zonula Occludens-1 (ZO-1) |

| Occludin (OCLN) |

| Claudin-1 |

| Claudin-4 (CLDN4) |

| Mucin-2 (MUC2) |

| Azoxymethane (AOM) |

| Dextran sodium sulfate (DSS) |

| Dinitrobenzene sulfonic acid (DNB) |

| Interferon-gamma (IFN-γ) |

| Interleukin-13 (IL-13) |

| Inducible nitric oxide synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Nuclear factor-kappa B (NF-κB) |

| Myeloperoxidase (MPO) |

| Malondialdehyde |

Influence on Adipogenesis and Adipocyte Morphology

Pre-clinical research indicates that 17beta-estradiol exerts a complex influence on the formation and development of fat cells (adipogenesis). In a study using a 3T3-L1 murine preadipocyte cell model, 17-β-estradiol was found to increase adipogenesis. nih.gov However, this effect was altered when the cells were also characterized by the accumulation of farnesylated prelamin A, a situation that models certain lipodystrophy diseases. nih.gov In this combined scenario, there was a reduction in the number of mature adipocytes and a decreased expression of genes critical for adipogenesis. nih.gov This suggests that the impact of 17beta-estradiol on fat cell development can be significantly modified by other cellular factors. nih.gov Further research points to an anti-adipogenic role in specific contexts, such as visceral fat, where estradiol (B170435) signaling may decrease the expression of genes that promote fat storage. researchgate.net

Modulation of Lipolytic and Lipogenic Pathways

17beta-estradiol has been shown to directly regulate key enzymes involved in fat metabolism within adipocytes. nih.gov Studies on subcutaneous abdominal adipocytes isolated from women have demonstrated that 17beta-estradiol can modulate both lipogenesis (fat creation) and lipolysis (fat breakdown). nih.gov The expression of lipoprotein lipase (B570770) (LPL), a crucial enzyme for lipogenesis, is altered in a dose-dependent manner. While lower concentrations of 17beta-estradiol increased LPL expression relative to controls, the highest tested concentration (10⁻⁷ mol/L) significantly reduced its expression. nih.gov Conversely, the compound was found to decrease the expression of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic pathway. nih.gov These effects are believed to be mediated through estrogen receptors, as the anti-estrogen compound ICI 182,780 influenced these pathways. nih.gov Supporting these findings, other research indicates that the anti-adipogenic effects of estradiol involve the promotion of lipolysis and a reduction in the expression of lipogenic genes, partly through the suppression of the transcription factor sterol regulatory element binding protein 1c (SREBP1). researchgate.net

Table 1: Effect of 17beta-Estradiol on Key Lipometabolic Enzymes in Human Adipocytes

| Enzyme | Metabolic Pathway | Observed Effect of 17beta-Estradiol | Source |

|---|---|---|---|

| Lipoprotein Lipase (LPL) | Lipogenesis | Dose-dependent: Lower doses increased expression; the highest dose (10⁻⁷ mol/L) significantly decreased expression. | nih.gov |

| Hormone-Sensitive Lipase (HSL) | Lipolysis | Decreased expression relative to control. | nih.gov |

Regulation of Hepatic Metabolism

The liver is a primary site where 17beta-estradiol demonstrates significant metabolic benefits. nih.gov Research in mouse models shows that estradiol signaling in the liver can reverse obesity-related conditions like hepatic steatosis (fatty liver). nih.gov The compound helps attenuate fibrogenesis in the liver, a process largely mediated by hepatic stellate cells. nih.gov A key mechanism for these effects is the activation of central metabolic regulators and the suppression of pathways that lead to fat accumulation and glucose production. nih.govresearchgate.net

A critical mechanism for the metabolic effects of 17beta-estradiol in the liver is the activation of AMP-activated protein kinase (AMPK). researchgate.net AMPK acts as a master metabolic sensor, and its activation by 17beta-estradiol initiates a cascade of beneficial downstream effects. researchgate.net This activation leads to the suppression of lipogenic targets, thereby reducing fat synthesis in the liver. researchgate.net While the primary focus has been on the liver, studies in other tissues, such as intact skeletal muscle, also show that 17beta-estradiol can rapidly increase the phosphorylation and activation of AMPK, suggesting a broader role in cellular energy regulation. nih.gov

In conjunction with its other hepatic effects, 17beta-estradiol has been found to suppress gluconeogenesis, the process of producing glucose in the liver. researchgate.net Following the activation of hepatic AMPK, a reduction in the expression of key gluconeogenic genes is observed. researchgate.net This action contributes to improved glucose homeostasis and insulin (B600854) signaling, highlighting a comprehensive role for the compound in regulating liver glucose metabolism. researchgate.net

Impact on Cellular Glucose Uptake

17beta-estradiol has demonstrated a significant ability to stimulate glucose uptake in certain cell types, although this effect appears to be tissue-dependent. In estrogen receptor-positive (ERα-positive) breast cancer cells (MCF-7), 17beta-estradiol enhances the uptake of glucose. nih.govresearchgate.net This is achieved through a rapid, ER-dependent signaling pathway that activates PI3K/Akt, leading to the translocation of the glucose transporter GLUT4 to the plasma membrane. nih.govresearchgate.net Similarly, in rat pancreatic islet β cells, 17beta-estradiol was found to regulate glucose metabolism and improve insulin secretion through the G protein-coupled estrogen receptor (GPER) and the Akt/mTOR/GLUT2 pathway. frontiersin.org

However, this stimulatory effect on glucose uptake is not universal. A study using ex vivo rat soleus muscle found that while 17beta-estradiol did activate key signaling proteins that typically regulate glucose uptake (including Akt and AMPK), it did not ultimately stimulate glucose uptake or enhance insulin-induced glucose uptake in this tissue. nih.gov This finding demonstrates a clear discordance between the activation of signaling pathways and the final physiological response in skeletal muscle, indicating that the impact of 17beta-estradiol on glucose transport is highly context- and tissue-specific. nih.gov

Vascular and Cardiovascular System Research

17beta-estradiol and its metabolites are recognized for affording cardiovascular protection through various mechanisms. nih.gov These effects are mediated through both estrogen receptor-dependent and receptor-independent pathways. nih.gov

A key area of research has been the compound's effect on vascular function. In isolated human coronary arteries, 17beta-estradiol was shown to acutely improve endothelium-dependent relaxation. nih.gov Specifically, it significantly enhanced the relaxation response to bradykinin (B550075), an endothelium-derived vasodilator, without affecting relaxation caused by nitroglycerine. nih.gov This suggests a specific enhancement of endothelial function, which is a critical component of cardiovascular health. nih.gov

Furthermore, 17beta-estradiol has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerosis. researchgate.net In cultured VSMCs from rats, estradiol suppressed the proliferation induced by lysophosphatidylcholine, a component of oxidized LDL cholesterol. researchgate.net This inhibitory effect was attributed to a non-genomic, antioxidant mechanism, as it was also observed with an inactive form of estradiol and was mimicked by the antioxidant N-acetyl-L-cysteine. researchgate.net The compound was found to depress the formation of intracellular reactive oxygen species, suggesting it protects vascular cells from oxidative stress. researchgate.net

Table 2: Pre-clinical Findings on the Cardiovascular Effects of 17beta-Estradiol

| System/Cell Type | Investigated Effect | Key Finding | Mechanism | Source |

|---|---|---|---|---|

| Human Coronary Arteries | Endothelium-dependent relaxation | Enhanced relaxation to bradykinin from 43% to 83%. | Improvement of endothelial function. | nih.gov |

| Rat Vascular Smooth Muscle Cells (VSMCs) | Cell Proliferation | Inhibited lysophosphatidylcholine-induced proliferation. | Non-genomic, antioxidant action; reduction of reactive oxygen species. | researchgate.net |

| General Cardiovascular | Overall Protection | Effects are mediated by both estrogen receptor (ER)-dependent and ER-independent pathways. | Multiple, including via metabolites. | nih.gov |

Influence on Foam Cell Formation

The accumulation of lipids within macrophages, leading to their transformation into foam cells, is a critical step in the formation of atherosclerotic plaques. Pre-clinical studies indicate that 17β-estradiol can suppress this process.

Research has shown that estrogens can exert a direct effect on the arterial wall, potentially by reducing lipoprotein uptake through the scavenger receptor pathway, a key mechanism in foam cell formation. nih.gov By decreasing the amount of lipoprotein cholesterol delivered to macrophages, 17β-estradiol consequently reduces the rate at which these cells become foam cells. nih.gov

In a study involving ovariectomized ApoE null mice, a model prone to developing atherosclerosis, treatment with 17β-estradiol resulted in a decrease in serum total cholesterol levels, smaller atherosclerotic plaque size, and reduced lipid deposits. nih.gov A key finding from this in vivo study was the increased expression of ATP-binding cassette transporter A1 (ABCA1) in the plaques of mice treated with 17β-estradiol. nih.gov ABCA1 plays a crucial role in cholesterol efflux, the process of removing cholesterol from cells.

Further in vitro experiments using RAW264.7 cells, a mouse macrophage cell line, revealed that 17β-estradiol could enhance cholesterol efflux to apolipoprotein A-I (apoA-I). nih.gov This effect was linked to the upregulation of the suppressor of cytokine signaling 3 (SOCS3). nih.gov The study demonstrated that 17β-estradiol's ability to increase ABCA1 expression was dependent on SOCS3. nih.gov Overexpression of SOCS3 was found to increase ABCA1 expression by inhibiting the JAK2/STAT3 signaling pathway. nih.gov These findings suggest that 17β-estradiol suppresses macrophage foam cell formation by upregulating SOCS3, which in turn increases ABCA1-mediated cholesterol efflux. nih.gov

| Model | Treatment | Key Findings | Mechanism | Reference |

| Ovariectomized ApoE null mice | 17β-Estradiol | Decreased serum cholesterol, plaque size, and lipid deposits. Increased ABCA1 expression in plaques. | Upregulation of ABCA1. | nih.gov |

| RAW264.7 mouse macrophages | 17β-Estradiol | Enhanced cholesterol efflux to apoA-I. Reversed JAK/STAT-inhibited ABCA1 expression. | Dependent on SOCS3 upregulation, which inhibits JAK2/STAT3 phosphorylation. | nih.gov |

Reproductive System Regulatory Mechanisms (Pre-clinical Focus)

Role in Ovarian and Endometrial Physiology in Animal Models

In animal models, 17β-estradiol plays a fundamental role in regulating the physiology of the ovary and endometrium. Ovariectomized rats, which lack endogenous ovarian hormones, are a common model to study the specific effects of estrogen replacement. nih.govnih.gov

Studies in ovariectomized female rats have shown that long-term replacement with 17β-estradiol can differentially affect sensory thresholds in a manner that may have reproductive advantages. nih.gov For instance, 17β-estradiol replacement led to decreased sensitivity in reproductive-related structures while increasing sensitivity in somatic regions, which could facilitate copulatory and lordosis behaviors, respectively. nih.gov

The administration method of 17β-estradiol in these animal models is crucial for achieving physiologically relevant serum concentrations. nih.gov Different methods, such as subcutaneous silastic capsules or peroral administration, have been characterized to mimic the natural fluctuations of the hormone. nih.gov

Impact on Angiogenesis and Endometriosis Pathogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in the establishment and growth of endometriotic lesions. Research indicates that 17β-estradiol is a key promoter of angiogenesis in the context of endometriosis.

One mechanism by which 17β-estradiol promotes angiogenesis is through the non-genomic activation of the Smad1 signaling pathway. nih.gov Studies have shown that Smad1 is upregulated in patients with endometriosis. nih.gov 17β-estradiol was found to promote the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) via the c-Src/ERK1/2/Smad1 signaling pathway. nih.gov Knockdown of Smad1 attenuated these E2-induced effects, highlighting the importance of this pathway in estrogen-driven angiogenesis in endometriosis. nih.gov

Another significant pathway implicated in the pathogenesis of endometriosis is the Wnt/β-catenin signaling pathway. nih.gov 17β-estradiol has been shown to drive the upregulation of vascular endothelial growth factor (VEGF), a potent angiogenic factor, in human primary endometrial stromal cells (ESCs). nih.gov This is achieved through the binding of 17β-estradiol to the estrogen response element site on the β-catenin promoter, leading to increased β-catenin expression. nih.gov The subsequent stabilization of β-catenin activates Wnt/β-catenin signaling, which then directly promotes the transcription of the VEGF gene. nih.gov This mechanism enhances the ability of endometrial cells to establish a new blood supply, which is crucial for the survival and growth of endometriotic implants. nih.gov

| Process | Key Molecule/Pathway | Effect of 17β-Estradiol | Outcome | Reference |

| Angiogenesis in Endometriosis | Smad1 signaling pathway | Promotes proliferation, migration, and tube formation of HUVECs through c-Src/ERK1/2/Smad1 activation. | Enhanced angiogenesis. | nih.gov |

| Angiogenesis in Endometriosis | Wnt/β-catenin pathway | Upregulates β-catenin expression, which in turn increases VEGF gene expression. | Enhanced ability to establish new blood supply for endometriotic lesions. | nih.gov |

Advanced Analytical Methodologies for 17beta Estradiol Sodium Sulfate Research

Chromatographic and Mass Spectrometry Techniques

Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of 17beta-estradiol sodium sulfate (B86663), offering high sensitivity and specificity.

LC-MS/MS is a powerful and widely used technique for the determination of 17beta-estradiol sodium sulfate in various samples. nih.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.gov Typically, the analysis is performed in negative ion mode, where the sulfate conjugate readily forms a deprotonated molecule [M-H]⁻. waters.com Collision-induced dissociation (CID) of this precursor ion often results in a characteristic fragment ion corresponding to the loss of the sulfate group (SO₃), which is a common fragmentation pathway for steroid sulfates. waters.com

Recent advancements have focused on developing high-throughput methods. For instance, a method using 96-well solid-phase extraction (SPE) plates allows for the preparation of 96 samples in under 25 minutes, significantly improving efficiency. nih.gov Such methods have achieved lower limits of quantitation (LOQ) of 0.2 ng/mL in human urine. nih.gov The use of isotope-labeled internal standards, such as deuterated analogs, is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery. nih.gov

Table 1: LC-MS/MS Parameters for 17beta-Estradiol Sodium Sulfate Analysis

| Parameter | Details |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Precursor Ion | [M-H]⁻ |

| Product Ion(s) | Characteristic fragment from loss of SO₃ |

| Internal Standard | Isotope-labeled 17beta-estradiol sulfate |

| Sample Preparation | Solid-Phase Extraction (SPE) |

UHPLC-MS/MS offers enhanced separation efficiency and sensitivity compared to conventional LC-MS/MS, making it ideal for detecting trace levels of 17beta-estradiol sodium sulfate. waters.comacs.orgrsc.org The use of sub-2 µm particle columns in UHPLC results in sharper peaks and better resolution, allowing for faster analysis times without compromising performance. lcms.cz This technique has been successfully applied to the simultaneous analysis of free steroids and their sulfate conjugates in biological fluids like urine and plasma. unitedchem.com

A key advantage of UHPLC-MS/MS is the ability to directly detect intact sulfate conjugates, eliminating the need for hydrolysis steps that can be time-consuming and introduce variability. waters.com This direct analysis provides a more accurate profile of steroid metabolism. nih.gov The method has been validated for the reliable identification and quantification of 17beta-estradiol and its conjugates in surface waters at sub-ppt levels. rsc.org

Table 2: Comparison of LC-MS/MS and UHPLC-MS/MS for 17beta-Estradiol Sodium Sulfate Analysis

| Feature | LC-MS/MS | UHPLC-MS/MS |

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Sensitivity | High | Very High |

While LC-MS based methods are more common for the direct analysis of conjugated steroids, GC-MS can also be employed, though it requires a derivatization step to increase the volatility of the analyte. nih.govrsc.org For the analysis of 17beta-estradiol sodium sulfate using GC-MS, a hydrolysis step is first necessary to cleave the sulfate group, followed by derivatization of the resulting free 17beta-estradiol. rsc.orgnih.gov This indirect approach can be complex and time-consuming. rsc.org

However, GC-MS methods have been developed for the analysis of a wide range of estrogen metabolites in urine, achieving good separation and sensitivity after derivatization. nih.gov For instance, a two-phase extractive ethoxycarbonylation and subsequent pentafluoropropionyl derivatization has been used to improve detectability. nih.gov Despite its utility, the requirement for hydrolysis and derivatization makes GC-MS less favorable for the direct and rapid quantification of 17beta-estradiol sodium sulfate compared to LC-MS techniques. rsc.org

Preparative HPLC is a valuable tool for the isolation and purification of 17beta-estradiol sodium sulfate from complex mixtures for use as a reference standard or for further characterization. This technique utilizes larger columns and higher flow rates than analytical HPLC to separate and collect larger quantities of the compound. The principles of separation, often reversed-phase chromatography, are similar to analytical HPLC, but the goal is purification rather than quantification. nih.gov The isolated compound can then be used to confirm its identity and for the development and validation of analytical methods.

Immunological and Bioanalytical Assays

Immunological assays provide an alternative approach for the quantification of steroid hormones and their metabolites.

ELISA is a widely used immunological method for quantifying substances such as peptides, proteins, antibodies, and hormones. ibl-international.comarborassays.com It is a plate-based assay technique designed for detecting and quantifying soluble substances. mybiosource.com For 17beta-estradiol, competitive ELISAs are common, where the estradiol (B170435) in the sample competes with a labeled estradiol for binding to a limited number of antibody binding sites. ibl-international.comarborassays.com The amount of labeled estradiol bound is inversely proportional to the concentration of estradiol in the sample. mybiosource.com

While many commercial ELISA kits are available for the measurement of 17beta-estradiol, their cross-reactivity with its metabolites, including 17beta-estradiol sodium sulfate, can be a significant issue. ibl-international.comneogen.com The specificity of the antibody used is critical. Some kits report very low cross-reactivity with estradiol-3-sulfate (B1217152). ibl-international.com However, immunoassays may be prone to inaccuracies at low concentrations. researchgate.net Therefore, while ELISA can be a useful screening tool, chromatographic-mass spectrometric methods are generally preferred for their higher specificity and accuracy in quantifying 17beta-estradiol sodium sulfate. rsc.orgmst.dk

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a classic in vitro assay technique used to measure the concentration of antigens (for example, hormones) in a sample. The principle of RIA is based on competitive binding, where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of binding sites on a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.

While RIA kits are widely available for the measurement of unconjugated 17beta-Estradiol (E2), their direct application to 17beta-Estradiol sodium sulfate is limited. mpbio.commpbio.com The specificity of the antibodies used in these assays is crucial. Antibodies raised against E2 typically show very low cross-reactivity with its sulfated conjugate. For instance, studies on the cross-reactivity of E2 immunoassays have shown that sulfated estrogens bind very weakly to the antibody, leading to significant underestimation of their concentration if present. nih.gov

To accurately measure E2S using RIA, a preliminary enzymatic hydrolysis step is required. This involves treating the sample with a sulfatase enzyme to convert E2S into E2, which can then be quantified using a standard E2 RIA kit. The total E2 concentration measured after hydrolysis, minus the baseline unconjugated E2 measured before hydrolysis, provides the concentration of the original E2S.

| Compound | Cross-Reactivity (%) |

|---|---|

| 17beta-Estradiol | 100 |

| Estrone (B1671321) | 0.54 |

| Estriol | < 0.5 |

| 17beta-Estradiol-3,17-disulfate | < 0.5 |

| Estrone-3-sulfate | < 0.05 |

| Ethinyl Estradiol | < 0.5 |

This table illustrates the high specificity of a typical E2 immunoassay for the unconjugated hormone and its very low cross-reactivity with sulfated forms.

Luminescence Immunoassay

Luminescence immunoassays, including chemiluminescence immunoassays (CLIA), are a modern alternative to RIA. They operate on a similar principle of competitive binding but use a luminescent label (e.g., an enzyme like horseradish peroxidase that catalyzes a light-producing reaction) instead of a radioactive one. rapidtest.comresearchgate.net This method offers enhanced sensitivity, a wider dynamic range, and avoids the hazards associated with radioactivity. rapidtest.com

Similar to RIA, standard luminescence immunoassays are designed for the direct measurement of unconjugated 17beta-Estradiol in samples like serum or saliva. mpbio.comibl-international.com The antibodies employed are highly specific to E2 and exhibit minimal cross-reactivity with 17beta-Estradiol sodium sulfate. For example, the HTRF (Homogeneous Time-Resolved Fluorescence) Estradiol Detection Kit, a type of luminescence immunoassay, reports a cross-reactivity of only 0.002% with estrone-3-sulfate, a structurally similar compound. revvity.com